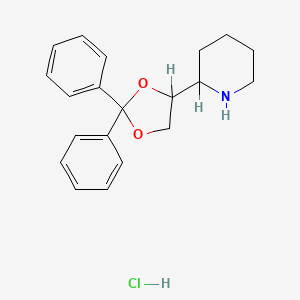

Dioxadrol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Hidrocloruro de Dioxadrol es un fármaco anestésico disociativo conocido por sus propiedades antagonistas del receptor NMDA. Produce efectos similares a los de la fenciclidina en animales. Inicialmente desarrollado como analgésico para uso humano, su desarrollo se interrumpió debido a efectos secundarios como pesadillas y alucinaciones .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Hidrocloruro de Dioxadrol se puede sintetizar mediante la preparación de sus formas racémicas y la resolución de racematos. El compuesto se deriva de la (2,2-difenil-1,3-dioxolan-4-il)piperidina. La síntesis implica la formación de un líquido aceitoso que luego se convierte en su forma de clorhidrato .

Métodos de Producción Industrial: La producción industrial del Hidrocloruro de Dioxadrol implica la cristalización a partir de metanol, dando como resultado cristales con un punto de fusión de 256-260 °C. El compuesto se produce en sus derivados de clorhidrato en forma d- y l-, cada uno con propiedades y aplicaciones específicas .

Análisis De Reacciones Químicas

Primary Reaction Pathways

Dioxadrol hydrochloride undergoes three principal reaction types, mediated by its functional groups and stereochemistry:

Key Observations:

-

Oxidation : The dioxolane ring is susceptible to oxidation, yielding intermediates that influence pharmacological activity.

-

Reduction : Lithium aluminum hydride selectively reduces the dioxolane ring, while hydrogenation modifies the piperidine moiety .

-

Substitution : The hydrochloride group facilitates nucleophilic displacement, particularly under alkaline conditions .

Synthetic Routes:

-

Racemic Preparation :

-

Diastereomer Separation :

| Parameter | α-Diastereomer | β-Diastereomer |

|---|---|---|

| Melting Point (°C) | 249–254 | 295–298 |

| Optical Rotation ([α]D) | +32.1° (methanol) | Racemic |

| Bioactivity | PCP-receptor binding | Minimal activity |

Hydrolysis and Stability

This compound degrades in aqueous environments via two pathways :

-

Intramolecular Displacement :

-

Forms isocyanate intermediates (e.g., 51 ) and reactive species like 2-chloroethylamine, which can cyclize to aziridine .

-

-

Cyclic Fragmentation :

| Degradation Product | Biological Impact |

|---|---|

| 2-Chloroethylamine | Alkylating agent, mutagenic potential |

| Acetaldehyde | Toxic metabolite |

Stereochemical Influence on Reactivity

The 4S,6S configuration of dexoxadrol enhances its binding to phencyclidine (PCP) receptors compared to levoxadrol . This stereospecificity also affects reaction kinetics:

-

Dexoxadrol : Stabilizes methoxy intermediates, slowing hydrolysis .

-

Levoxadrol : Promotes methyl group adsorption, accelerating degradation .

Industrial-Scale Considerations

| Parameter | Specification |

|---|---|

| Crystallization Solvent | Methanol |

| Purity Control | HPLC (>99% enantiomeric excess) |

| Yield Optimization | 85–90% via recrystallization |

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Dioxadrol hydrochloride is a substituted piperidine derivative with the molecular formula C20H24ClNO2 and a molar mass of approximately 349.87 g/mol. Its primary action is through antagonism of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By blocking this receptor, dioxadrol inhibits excitatory neurotransmission, leading to its anesthetic and dissociative effects .

Scientific Research Applications

This compound has been investigated across various fields:

1. Neuropharmacology:

- NMDA Receptor Studies: Dioxadrol serves as a model compound for studying NMDA receptor antagonists and their structure-activity relationships. It has been shown to displace phencyclidine binding in vitro, indicating its potential utility in understanding receptor dynamics .

- Neurodegenerative Diseases: Research has explored its effects on neural pathways, suggesting potential therapeutic applications in conditions like Alzheimer's disease and other neurodegenerative disorders .

2. Analgesic Research:

- Pain Management: Initially developed as an analgesic, dioxadrol has been studied for its pain-relieving properties. However, its clinical use was limited due to side effects such as hallucinations and nightmares.

- Animal Studies: In primate models, dexoxadrol has demonstrated significant analgesic effects comparable to ketamine, maintaining higher rates of responding in self-administration tests .

3. Anesthetic Applications:

- Dissociative Anesthesia: Dioxadrol exhibits dissociative anesthetic properties similar to phencyclidine, making it a subject of interest for surgical anesthesia research despite safety concerns.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Study on NMDA Antagonism: A study demonstrated that dioxadrol selectively antagonizes NMDA receptors over other glutamate receptors in rat spinal cord neurons, suggesting its specificity in targeting excitatory pathways .

- Behavioral Studies in Primates: Research involving rhesus monkeys indicated that dexoxadrol maintained higher rates of responding than other tested compounds when self-administered following ketamine sessions, reinforcing its potential as an analgesic agent .

Mecanismo De Acción

El Hidrocloruro de Dioxadrol ejerce sus efectos principalmente a través del antagonismo del receptor NMDA. Este receptor está involucrado en la plasticidad sináptica y la función de la memoria. Al bloquear el receptor NMDA, el Hidrocloruro de Dioxadrol inhibe la neurotransmisión excitatoria, lo que lleva a sus efectos anestésicos y disociativos. Los objetivos moleculares del compuesto incluyen las subunidades del receptor NMDA, y sus vías implican la modulación de la entrada de iones calcio y la liberación de neurotransmisores .

Compuestos Similares:

Etoxadrol: Otro antagonista del receptor NMDA con efectos similares pero diferentes propiedades farmacocinéticas.

Fenciclidina: Conocida por sus propiedades anestésicas disociativas, similares al Hidrocloruro de Dioxadrol pero con un mayor potencial de abuso.

Ketamina: Un anestésico ampliamente utilizado con propiedades antagonistas del receptor NMDA, pero con un perfil de seguridad diferente.

Singularidad: El Hidrocloruro de Dioxadrol es único debido a su estructura específica, que permite el antagonismo selectivo del receptor NMDA. Su desarrollo como analgésico se detuvo debido a efectos secundarios, pero sigue siendo un compuesto valioso para la investigación sobre la función del receptor NMDA y las posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Etoxadrol: Another NMDA receptor antagonist with similar effects but different pharmacokinetic properties.

Phencyclidine: Known for its dissociative anaesthetic properties, similar to Dioxadrol Hydrochloride but with a higher potential for abuse.

Ketamine: A widely used anaesthetic with NMDA receptor antagonistic properties, but with a different safety profile.

Uniqueness: this compound is unique due to its specific structure, which allows for selective NMDA receptor antagonism. Its development as an analgesic was halted due to side effects, but it remains a valuable compound for research into NMDA receptor function and potential therapeutic applications .

Actividad Biológica

Dioxadrol hydrochloride, a compound initially developed as an analgesic, is primarily recognized for its dissociative anesthetic properties and its role as an NMDA receptor antagonist . This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is synthesized from 2,2-diphenyl-1,3-dioxolan-4-yl)piperidine. It exists in various isomeric forms, with the dextrorotatory form (dexoxadrol) exhibiting significant pharmacological activity resembling that of phencyclidine (PCP) . The compound's synthesis involves crystallization from methanol, yielding a product with a melting point of 256-260°C .

Dioxadrol exerts its effects by antagonizing the NMDA receptor, which is crucial for excitatory neurotransmission and synaptic plasticity. By blocking this receptor, dioxadrol inhibits calcium ion influx and neurotransmitter release, leading to its anesthetic and dissociative effects .

Pharmacological Properties

This compound has been shown to have several pharmacological properties :

- Analgesic Effects : Initially developed for pain relief, its use was limited due to adverse effects such as hallucinations and nightmares.

- Dissociative Anesthesia : Similar to ketamine and PCP, it induces a state where patients may feel detached from their environment and themselves.

- Psychotomimetic Effects : The compound can produce symptoms akin to psychosis, including hallucinations and altered perceptions .

Comparative Binding Affinity

The binding affinity of dioxadrol and its enantiomers at NMDA receptors has been studied extensively. The following table summarizes the comparative binding affinities:

| Compound | Binding Affinity (nM) | Notes |

|---|---|---|

| Dexoxadrol | 0.32 | High affinity for NMDA receptors |

| Levoxadrol | >10 | Lower affinity compared to dexoxadrol |

| Racemic Dioxadrol | 1.0 | Intermediate binding affinity |

Case Studies

A series of studies have demonstrated the biological activity of dioxadrol in animal models:

- Monkey Discrimination Study : In a controlled setting with rhesus monkeys trained to discriminate between ketamine and saline, dexoxadrol maintained response rates similar to those of ketamine at doses around 0.32 mg/kg/injection. This indicates its potential as a reinforcing agent .

- Clinical Observations : A case series involving patients presenting with PCP intoxication highlighted similar clinical features observed with dioxadrol use. Symptoms included retrograde amnesia, nystagmus, hypertension, and psychomotor agitation .

- Binding Studies : Research has shown that dexoxadrol effectively displaces labeled TCP from binding sites in rat brain membranes, confirming its interaction with PCP-related receptors .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of dioxadrol derivatives:

- Stereochemical Investigations : The absolute configuration of dexoxadrol was determined using X-ray crystallography, revealing critical insights into its receptor binding capabilities .

- Electrophysiological Studies : Whole-cell voltage-clamp recordings indicated that dioxadrol can block voltage-dependent potassium channels similarly to PCP .

Propiedades

Número CAS |

3666-69-1 |

|---|---|

Fórmula molecular |

C20H24ClNO2 |

Peso molecular |

345.9 g/mol |

Nombre IUPAC |

2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H |

Clave InChI |

GYPWNVSWCIMIHQ-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

SMILES canónico |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Key on ui other cas no. |

23257-58-1 3666-69-1 |

Pictogramas |

Acute Toxic; Irritant |

Sinónimos |

2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine dioxadrol dioxadrol hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.